2-Bromo-1-(3-chlorophenyl)ethanone

概要

説明

2-Bromo-1-(3-chlorophenyl)ethanone is a useful research compound. Its molecular formula is C8H6BrClO and its molecular weight is 233.49 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as sol in alcohol. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

2-Bromo-1-(3-chlorophenyl)ethanone is a chemical compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article summarizes the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

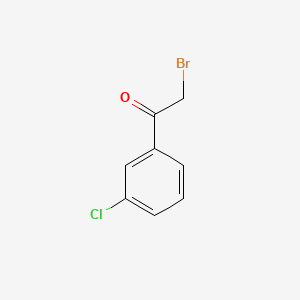

This compound has the following chemical structure:

- Molecular Formula : C8H6BrClO

- Molecular Weight : 233.49 g/mol

- CAS Number : 2631-72-3

Synthesis

The synthesis of this compound typically involves the bromination of 1-(3-chlorophenyl)ethanone. The reaction conditions often include the use of potassium carbonate in acetone, yielding a product with a high purity level. For example, one study reported a yield of 77% under optimized conditions .

Anticoagulant Properties

One of the notable biological activities of this compound is its potential as an anticoagulant. Research indicates that compounds with similar structures can inhibit thrombin, a key enzyme in the coagulation cascade. Thrombin promotes fibrin formation and platelet aggregation, thus playing a critical role in hemostasis . The inhibition of thrombin can lead to therapeutic applications in managing thrombotic disorders.

Enzyme Inhibition

Studies have shown that various derivatives of halogenated phenyl ethanones exhibit enzyme inhibition properties. For instance, derivatives similar to this compound have been tested for their ability to inhibit serine proteases, including thrombin and factor Xa, which are crucial in blood coagulation pathways . These findings suggest that this compound may share similar inhibitory effects.

Study on Thrombin Inhibition

A significant study investigated the anticoagulant effects of benzoxazole derivatives, which include compounds structurally related to this compound. These compounds demonstrated effective inhibition of thrombin activity in vitro, suggesting their potential as therapeutic agents for cardiovascular diseases associated with clotting disorders .

Pharmacokinetic Studies

Pharmacokinetic evaluations have been conducted on compounds similar to this compound to assess their absorption, distribution, metabolism, and excretion (ADME). These studies are critical for understanding the viability of these compounds as drug candidates. The findings indicated favorable pharmacokinetic profiles for some derivatives, which could translate into clinical efficacy .

Data Table: Biological Activities and Properties

| Property | Value |

|---|---|

| Molecular Weight | 233.49 g/mol |

| Anticoagulant Activity | Yes (inhibits thrombin) |

| Synthesis Yield | 77% (with potassium carbonate) |

| CAS Number | 2631-72-3 |

科学的研究の応用

Medicinal Chemistry

2-Bromo-1-(3-chlorophenyl)ethanone is used as a key intermediate in the synthesis of various pharmaceutical compounds. Its derivatives have been explored for their potential biological activities, including anti-inflammatory and analgesic properties.

Case Study: Synthesis of β-Adrenoceptor Agonists

Ni et al. (2012) demonstrated the synthesis of (R)-2-Chloro-1-(3-chlorophenyl)ethanol from a related compound, which serves as a precursor for β-adrenoceptor agonists. This study highlights the compound's role as an essential building block in drug development.

Organic Synthesis

The compound is also utilized in organic synthesis, particularly in nucleophilic substitution reactions and the formation of enantiomerically pure compounds.

Case Study: Enantiomerically Pure Compounds

Zhang et al. (2014) developed a seven-step procedure to synthesize enantiomerically pure compounds starting from this compound. This method showcased the compound's versatility and efficiency in producing high-purity products at scale.

Computational Chemistry

Recent studies have employed computational methods to analyze the reactivity and interaction mechanisms of this compound.

Case Study: Nucleophilic Substitution Reactions

Erdogan & Erdoğan (2019) conducted Density Functional Theory (DFT) calculations to investigate nucleophilic substitution reactions involving this compound. Their findings provided insights into the electronic properties and reaction pathways, contributing to a better understanding of its chemical behavior.

特性

IUPAC Name |

2-bromo-1-(3-chlorophenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrClO/c9-5-8(11)6-2-1-3-7(10)4-6/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJVRURZDIOVSSQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C(=O)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10194000 | |

| Record name | 2-Bromo-3'-chloroacetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10194000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [HSDB] | |

| Record name | 2-Bromo-3'-chloroacetophenone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3075 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

SOL IN ALCOHOL | |

| Record name | 2-BROMO-3'-CHLOROACETOPHENONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2679 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

NEEDLES | |

CAS No. |

41011-01-2 | |

| Record name | 2-Bromo-1-(3-chlorophenyl)ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=41011-01-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-3'-chloroacetophenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041011012 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Bromo-3'-chloroacetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10194000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | M-CHLOROPHENACYL BROMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N62718DTBS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-BROMO-3'-CHLOROACETOPHENONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2679 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

39.5-40 °C | |

| Record name | 2-BROMO-3'-CHLOROACETOPHENONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2679 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。